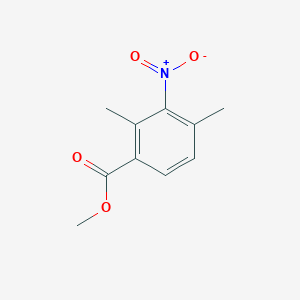
Methyl 2,4-dimethyl-3-nitrobenzoate
Overview
Description
Methyl 2,4-dimethyl-3-nitrobenzoate: is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the third position and two methyl groups at the second and fourth positions. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Methyl 2,4-dimethylbenzoate: The synthesis of Methyl 2,4-dimethyl-3-nitrobenzoate can be achieved by nitrating Methyl 2,4-dimethylbenzoate.
Industrial Production Methods: Industrially, the compound can be synthesized using similar nitration methods, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Methyl 2,4-dimethyl-3-nitrobenzoate can undergo reduction reactions to form Methyl 3-amino-2,4-dimethylbenzoate.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, iron filings with hydrochloric acid.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Reduction: Methyl 3-amino-2,4-dimethylbenzoate.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Methyl 2,4-dimethyl-3-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-3-nitrobenzoate involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activity .
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar structure but lacks the additional methyl groups at the second and fourth positions.
Methyl 2,4-dimethylbenzoate: Similar structure but lacks the nitro group at the third position.
Methyl 3-amino-2,4-dimethylbenzoate: The amino derivative formed by the reduction of Methyl 2,4-dimethyl-3-nitrobenzoate.
Uniqueness: this compound is unique due to the presence of both nitro and methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
methyl 2,4-dimethyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-5-8(10(12)15-3)7(2)9(6)11(13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUYMIMLCZOBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















